Pellotine

5-HT7 receptor pharmacology inverse agonism sleep-wake regulation

Pellotine is the only Lophophora-derived tetrahydroisoquinoline that combines dual 5-HT6 partial agonism (EC50 94 nM, Emax 32%) and 5-HT7 inverse agonism (EC50 291 nM, Emax −98.6%) with negligible 5-HT2A activation—eliminating psychedelic confounds inherent to mescaline. Its exceptional human microsomal stability (virtually no metabolism after 4 h) makes it an ideal low-clearance benchmark and a clean probe for dissecting serotonergic sleep modulation. Available as racemic (±)-pellotine hydrochloride or enantiopure (−)-pellotine, each supported by full NMR, LC/MS, and chiral HPLC characterization. Choose pellotine for pathway-selective hypnotic screening, forensic botanical authentication (≥86% of L. diffusa alkaloid content), or metabolic stability assay validation.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B1218421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePellotine
Synonymspellotine
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=C(C=C2CCN1C)OC)OC)O
InChIInChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3
InChIKeyNKHMWHLJHODBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pellotine Compound Profile: Scientific Selection Criteria for the Hypnotic Tetrahydroisoquinoline Alkaloid


Pellotine is a tetrahydroisoquinoline alkaloid naturally occurring in Lophophora species, most abundantly in L. diffusa (~86% of total alkaloid content) and as the second-most abundant alkaloid (~17%) in L. williamsii after mescaline [1]. Unlike the hallucinogenic phenethylamine mescaline, pellotine exhibits a non-hallucinogenic, sedative-hypnotic pharmacological profile mediated through selective interactions with serotonergic receptors, notably as a 5-HT7 receptor inverse agonist (EC50 = 291 nM) and a 5-HT6 receptor partial agonist (EC50 = 94 nM, Emax = 32%) [2]. Historically marketed as a short-acting sleep aid in the early 20th century, pellotine has recently undergone rigorous in vitro and in vivo pharmacological characterization, revealing slow metabolic clearance, ready CNS penetration, and dose-dependent hypnotic effects in rodents [2][3].

Why Pellotine Cannot Be Substituted by Mescaline, Anhalonidine, or Other Lophophora Alkaloids


Although pellotine, mescaline, anhalonidine, and anhalidine co-occur in Lophophora species and share tetrahydroisoquinoline or phenethylamine scaffolds, their receptor selectivity profiles and functional activities diverge sharply, precluding functional substitution. Mescaline acts primarily as a 5-HT2A receptor agonist (Ki = 6.3 µM) and produces classical psychedelic effects [1]; pellotine, by contrast, is a 5-HT7 inverse agonist/5-HT6 partial agonist with negligible 5-HT2A functional activity and produces sedation without hallucinations at doses up to 250 mg [2]. Anhalidine, the direct structural analog lacking the 1-methyl group, is a 2-fold more potent 5-HT7 inverse agonist (EC50 = 219 nM vs. 291 nM) [3], yet its in vivo hypnotic efficacy and metabolic stability relative to pellotine remain uncharacterized. Anhalonidine (N-desmethylpellotine) exhibits only one-fourth the sedative potency of pellotine in humans [4]. These pharmacological divergences mean that selecting the wrong Lophophora alkaloid for a sleep or serotonergic research application yields fundamentally different receptor engagement, functional outcomes, and behavioral endpoints.

Quantitative Differentiation of Pellotine from Its Closest Analogs: Head-to-Head and Cross-Study Evidence


5-HT7 Receptor Inverse Agonism: Pellotine vs. Anhalidine in a Functional cAMP Assay

In the GloSensor cAMP functional assay, pellotine (1a) acts as a 5-HT7 receptor inverse agonist with an EC50 of 291 nM and near-complete suppression of basal cAMP (Emax = −98.6%). The naturally occurring analog anhalidine (1b), which lacks the 1-methyl substituent, exhibits a 2-fold higher functional potency (EC50 = 219 nM) but a slightly lower maximal inverse agonism efficacy (Emax = −95.4%) [1]. This direct head-to-head comparison, conducted under identical assay conditions, demonstrates that the 1-methyl group in pellotine modestly reduces 5-HT7 inverse agonism potency while marginally enhancing maximal efficacy relative to the des-methyl analog.

5-HT7 receptor pharmacology inverse agonism sleep-wake regulation

Receptor Selectivity Profile: Pellotine Serotonergic Fingerprint vs. Mescaline Broad Receptor Engagement

Pellotine (10 µM) was screened in radioligand competition binding assays across 45 receptors, transporters, and ion channels. It showed >90% inhibition of radioligand binding at 5-HT1D (93.5%), 5-HT6 (91.5%), and 5-HT7 (90.4%) receptors, with moderate binding at 5-HT1A (70.0%), 5-HT2B (86.7%), and 5-HT2C (74.1%), and weak binding at 5-HT2A (59.9%) [1]. In functional assays, pellotine is an agonist at 5-HT6 (EC50 = 94 nM, Emax = 32%) and an inverse agonist at 5-HT7 (EC50 = 291 nM), with no significant agonist activity at 5-HT2A [1]. In contrast, mescaline acts primarily as a 5-HT2A receptor agonist (Ki = 6.3 µM) with additional affinity for 5-HT1A (Ki = 4.1 µM), 5-HT2B (Ki = 0.8 µM), dopaminergic D1/D2/D3, and adrenergic α1A/α2A receptors, all in the low micromolar range [2]. Pellotine is thus selective for the 5-HT1D/6/7 triad at nanomolar concentrations, whereas mescaline engages a broad, micromolar-affinity polypharmacology centered on 5-HT2A, producing hallucinogenic rather than hypnotic effects.

receptor selectivity serotonergic profiling off-target liability

Human Liver Microsomal Stability: Pellotine Resistance to Oxidative Metabolism vs. Benzodiazepine-Class Liability

In human liver microsome incubations, pellotine exhibited virtually no metabolism after 4 hours, indicating high resistance to CYP450-mediated oxidative degradation. In mouse liver microsomes, 65% of the parent compound remained after 4 hours, with only two Phase I metabolites identified: 7-desmethylpellotine and pellotine-N-oxide [1]. This contrasts with benzodiazepine hypnotics (e.g., diazepam, triazolam), which undergo extensive CYP3A4/2C19-mediated hepatic oxidation, often producing active metabolites with prolonged half-lives (e.g., nordiazepam t1/2 = 36–200 h) that contribute to next-day sedation and accumulation risk [2]. The near-absence of human microsomal metabolism suggests pellotine may offer a reduced drug-drug interaction liability and more predictable pharmacokinetics compared to oxidatively cleared benzodiazepines.

metabolic stability hepatic clearance drug-drug interaction risk

Non-Hallucinogenic Sedative Profile: Pellotine vs. Mescaline in Human Studies

Pellotine produced no hallucinogenic effects in humans at oral doses of up to 250 mg, instead eliciting calming, sedative, and hypnotic effects [1]. In a historical clinical study, 49% of subjects fell asleep within 90 minutes of subcutaneous pellotine administration (dose range: 20–65 mg) [2]. By contrast, mescaline induces pronounced hallucinogenic and psychotomimetic effects at doses of 200–400 mg (oral), mediated through 5-HT2A receptor agonism, and produces perceptual distortions, euphoria, and altered cognition [3]. This qualitative divergence—sedation without hallucination vs. psychedelic experience—is a direct consequence of the receptor selectivity differences described in Evidence Item 2. Anhalonidine, the N-desmethyl analog of pellotine, is also non-hallucinogenic but exhibits only ~25% of pellotine's sedative potency, requiring 100–250 mg for marked sedation [4].

hallucinogenic liability human psychopharmacology safety differentiation

In Vivo Hypnotic Efficacy: Dose-Dependent REM Sleep Inhibition and Hypolocomotion in Mice

In C57BL/6 mice, pellotine administered intraperitoneally produced dose-dependent decreases in locomotor activity, inhibition of rapid eye movement (REM) sleep, and promotion of sleep fragmentation [1]. At 10 mg/kg i.p., pellotine reduced total REM sleep time by approximately 40% relative to baseline [1]. By comparison, the benzodiazepine diazepam (2 mg/kg i.p.) suppresses REM sleep in rodents but is associated with rebound insomnia upon withdrawal and tolerance development [2]. Additionally, pellotine demonstrated ready CNS penetration as confirmed by desorption electrospray ionization mass spectrometry imaging (DESI-MSI) in rodent brain tissue [1], confirming that the parent compound—not a metabolite—reaches the CNS to mediate hypnotic effects. No comparable in vivo hypnotic data exist for anhalonidine, anhalidine, or lophophorine, making pellotine the only Lophophora alkaloid with a quantitatively characterized in vivo sleep-modulatory profile.

in vivo hypnotic efficacy REM sleep modulation rodent behavioral pharmacology

Chemical Identity and Purity Standards: Vendor-Supplied Pellotine vs. Uncharacterized Alkaloid Extracts

Commercially available pellotine reference standards are supplied with certified purity of ≥98% as determined by HPLC, with full analytical characterization including NMR, LC/MS, and chiral HPLC for enantiomeric resolution . This contrasts with crude or partially purified Lophophora alkaloid extracts, which contain variable mixtures of pellotine (~17–86% of total alkaloids depending on species), mescaline, anhalonidine, anhalidine, lophophorine, and other constituents [1]. Use of uncharacterized plant extracts introduces batch-to-batch variability in alkaloid composition that confounds receptor binding assays, in vivo behavioral experiments, and structure-activity relationship studies. The (±)-pellotine hydrochloride form (CAS 26126-01-2, purity ≥98%, MW 273.8) is available as a defined solid with documented solubility (DMSO: 0.1–1 mg/mL; PBS pH 7.2: 1–10 mg/mL) , enabling reproducible experimental design.

reference standard quality analytical characterization procurement specification

Evidence-Backed Application Scenarios for Pellotine in Scientific and Industrial Settings


Preclinical Hypnotic Drug Discovery: Non-Benzodiazepine Sleep Modulation with Defined Serotonergic Mechanism

Pellotine is uniquely suited as a tool compound for preclinical hypnotic drug discovery programs targeting 5-HT6/7 receptor-mediated sleep modulation. Its defined dual activity as a 5-HT6 partial agonist (EC50 = 94 nM, Emax = 32%) and 5-HT7 inverse agonist (EC50 = 291 nM, Emax = −98.6%) [1] provides a pharmacologically clean starting point distinct from benzodiazepine-positive allosteric modulation of GABAA receptors. The exceptional human microsomal stability (virtually no metabolism after 4 h) [1] reduces the confounding influence of active metabolites in pharmacokinetic-pharmacodynamic modeling. Researchers comparing hypnotic mechanisms across serotonergic and GABAergic systems can use pellotine as a pathway-selective probe, enabling head-to-head evaluation against benzodiazepine reference compounds in rodent sleep architecture studies.

Non-Hallucinogenic Serotonergic Pharmacology: Isolating 5-HT6/7 Pathways from 5-HT2A Psychedelic Signaling

For academic and pharmaceutical laboratories investigating serotonergic signaling in mood, cognition, and circadian rhythm, pellotine enables selective engagement of 5-HT1D/6/7 receptors without activating the 5-HT2A receptor responsible for classical psychedelic effects [1]. Unlike mescaline (5-HT2A Ki = 6.3 µM) [2], pellotine showed only 59.9% inhibition at 5-HT2A at 10 µM with no functional agonist activity [1]. This selectivity makes pellotine the compound of choice for ex vivo electrophysiology, calcium imaging, or behavioral pharmacology experiments designed to dissect 5-HT6/7 contributions to neuronal excitability and sleep-wake cycles, free from the interpretive confounds of 5-HT2A-mediated perceptual alterations.

Analytical Reference Standard for Lophophora Alkaloid Identification and Quantification

Due to its high commercial purity (≥98% by HPLC) and full analytical characterization (NMR, LC/MS, chiral HPLC) , pellotine serves as an essential reference standard for forensic toxicology, natural product chemistry, and quality control laboratories tasked with identifying and quantifying Lophophora alkaloids in botanical materials, seized substances, or dietary supplements. The availability of both the racemic (±)-pellotine hydrochloride and the enantiopure (−)-pellotine forms enables chiral separation method development. Given that pellotine is the dominant alkaloid in L. diffusa (~86% of total alkaloids) and a major constituent in L. williamsii (~17%) [3], its accurate quantification using a certified reference standard is critical for species authentication and chemotaxonomic classification.

Metabolic Stability Benchmarking in Hepatic Clearance Assay Development

Pellotine's remarkable resistance to human liver microsomal metabolism—with virtually no degradation after 4 hours of incubation—makes it a useful positive control or benchmark compound for in vitro metabolic stability assay validation [1]. In screening cascades designed to identify metabolically labile vs. stable new chemical entities, pellotine can serve as a low-clearance reference standard alongside high-clearance controls (e.g., verapamil, midazolam), providing a reproducible benchmark for interspecies comparison (mouse microsomes: 65% remaining after 4 h [1]). Its simple Phase I metabolite profile (7-desmethylpellotine and pellotine-N-oxide only) [1] further facilitates metabolite identification method development and LC-MS/MS optimization.

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